3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized by their spectral data, elemental analyses, and alternative synthetic routes .
Molecular Structure Analysis
- NMR Spectra : The 1H NMR spectrum shows characteristic peaks for the various protons in the molecule, including those of the anilino group and the triazole ring. The 13C NMR spectrum provides information about the carbon atoms in the structure .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Characterization
- Research by Lashmanova et al. (2019) explored the synthesis of triazolo[4,3-a]pyrimidines through the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones, highlighting a method for obtaining derivatives including "3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one" via chemical reduction and structural verification through X-ray diffraction data (Lashmanova et al., 2019).
Biological Activity
- A study by Lahmidi et al. (2019) on a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring investigated its antibacterial activity against various strains, demonstrating the potential biomedical application of compounds structurally related to "this compound" (Lahmidi et al., 2019).
Antimicrobial and Antiviral Potential
- Sanad et al. (2021) focused on thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, assessing their antibacterial efficacy, particularly against MRSA and VRE strains. This showcases the broader antimicrobial application of triazolopyrimidinone compounds in combating resistant bacterial infections (Sanad et al., 2021).
Chemical Rearrangement Studies
- The study by Brown and Nagamatsu (1978) on the formation and rearrangement of s-triazolo[4,3-c]pyrimidines to s-triazolo[1,5-c]pyrimidines provides insight into the chemical behavior and stability of triazolopyrimidine derivatives under various conditions, which is crucial for synthesizing specific structures like "this compound" (Brown & Nagamatsu, 1978).
Properties
IUPAC Name |
3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-7-11(19)18-12(14-8)16-17-13(18)15-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGAETMQKUOALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NN=C2NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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